5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

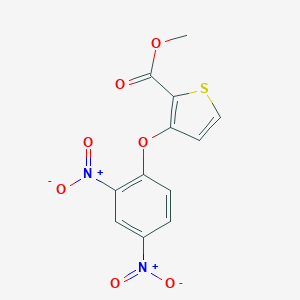

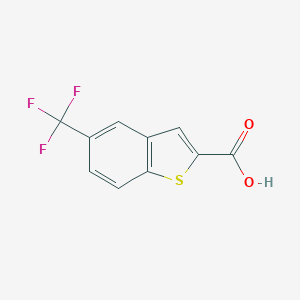

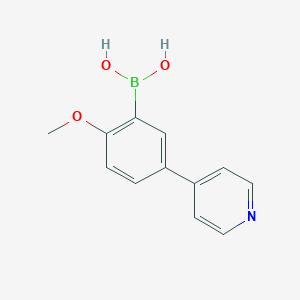

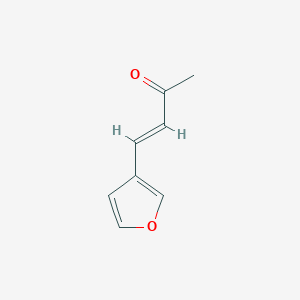

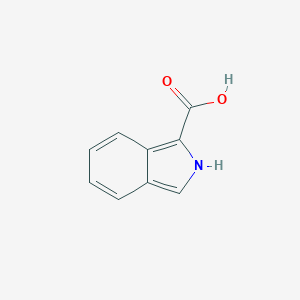

The compound “5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . The trifluoromethyl group is a common functional group in organic chemistry, characterized by the presence of three fluorine atoms attached to a carbon atom. Carboxylic acids are organic compounds containing a carboxyl functional group (-COOH).

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the carboxylic acid group to the benzothiophene backbone. This could potentially be achieved through various organic reactions, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzothiophene ring, the electron-withdrawing trifluoromethyl group, and the polar carboxylic acid group. These functional groups could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation . The carboxylic acid group is also reactive and can participate in a variety of reactions, such as esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), including derivatives similar to 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid, play a crucial role in supramolecular chemistry. Their simple structure combined with an understanding of their supramolecular self-assembly behavior makes them useful in applications spanning from nanotechnology to polymer processing and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding showcases the compound's versatility in the field of nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Environmental Biodegradability

Polyfluoroalkyl chemicals, which include compounds like this compound, are extensively used in various industrial applications. These chemicals can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising environmental concerns. A detailed review of environmental biodegradability studies highlights the need for understanding the degradation pathways and the formation of degradation intermediates and products of such polyfluoroalkyl chemicals (Liu & Avendaño, 2013).

Microbial Degradation and Industrial Applications

The carboxylic acid functionality, as found in this compound, is of interest due to its versatility as precursors for various industrial chemicals. Understanding the impact of these acids on microbes like E. coli and S. cerevisiae is crucial, as these acids can inhibit microbial growth at concentrations below desired yield and titer. The study of microbial inhibition by carboxylic acids is significant in identifying metabolic engineering strategies to increase microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).

Solvent Development for Carboxylic Acid Extraction

The extraction of carboxylic acids from aqueous streams is a significant area of interest, with applications in creating bio-based plastics. Research on solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids like this compound offers insights into improving traditional solvent systems and exploring new ones like ionic liquids. This work is crucial for advancing the technology for acid extractions, especially considering the growing desire to produce organic acids through fermentative routes (Sprakel & Schuur, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2S/c11-10(12,13)6-1-2-7-5(3-6)4-8(16-7)9(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIKYRUNAMGSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382414 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244126-64-5 | |

| Record name | 5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4R)-4-[(3R,5R,6R,8R,9S,10R,12S,13R,14S,17R)-3,12-diacetyloxy-6-bromo-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B180644.png)